molecular formula C2H3Na5O7P2 B12707903 Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt CAS No. 13710-39-9

Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt

Cat. No.: B12707903
CAS No.: 13710-39-9
M. Wt: 315.94 g/mol
InChI Key: NQTJNQVDBYOMKA-UHFFFAOYSA-J
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Description

Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it widely utilized as a chelating and sequestering agent in various applications, including detergents and water treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is synthesized by neutralizing phosphonic acid, (1-hydroxyethylidene)bis- with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired pentasodium salt .

Industrial Production Methods

In industrial settings, the compound is produced by reacting phosphonic acid, (1-hydroxyethylidene)bis- with sodium hydroxide, followed by spray drying to obtain the solid form. This method ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt undergoes various chemical reactions, including:

    Chelation: Forms stable complexes with metal ions.

    Substitution: Can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Chelation: Typically involves metal ions such as calcium, iron, and copper in aqueous solutions.

    Substitution: Requires specific reagents depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include metal-phosphonate complexes, which are highly stable and have various industrial applications .

Scientific Research Applications

Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation process involves the interaction of the oxygen atoms in the phosphonic acid groups with the metal ions, resulting in the formation of coordinated complexes. These complexes can inhibit processes such as scale formation and corrosion .

Comparison with Similar Compounds

Phosphonic acid, (1-hydroxyethylidene)bis-, pentasodium salt is unique due to its strong chelating properties and stability in aqueous solutions. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and sodium content, which can influence their effectiveness in various applications.

Properties

CAS No.

13710-39-9

Molecular Formula

C2H3Na5O7P2

Molecular Weight

315.94 g/mol

IUPAC Name

pentasodium;1,1-diphosphonatoethanolate

InChI

InChI=1S/C2H7O7P2.5Na/c1-2(3,10(4,5)6)11(7,8)9;;;;;/h1H3,(H2,4,5,6)(H2,7,8,9);;;;;/q-1;5*+1/p-4

InChI Key

NQTJNQVDBYOMKA-UHFFFAOYSA-J

Canonical SMILES

CC([O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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